molecular formula C15H26O2 B14420628 6-Methoxy-2,6-dimethyldodec-4-YN-3-one CAS No. 82724-81-0

6-Methoxy-2,6-dimethyldodec-4-YN-3-one

Cat. No.: B14420628
CAS No.: 82724-81-0
M. Wt: 238.37 g/mol
InChI Key: MGCWIFIMCNNWFE-UHFFFAOYSA-N
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Description

6-Methoxy-2,6-dimethyldodec-4-YN-3-one (CAS: 238,37327) is a ketone derivative with a 12-carbon alkyne chain, methoxy (-OCH₃), and methyl (-CH₃) substituents at positions 2 and 4. Its molecular formula is C₁₅H₂₆O₂, and it has a molecular weight of 238.37 g/mol . The compound features a conjugated system involving a ketone group at position 3 and an alkyne bond at position 4, which may influence its reactivity and physicochemical properties.

Properties

CAS No.

82724-81-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

6-methoxy-2,6-dimethyldodec-4-yn-3-one

InChI

InChI=1S/C15H26O2/c1-6-7-8-9-11-15(4,17-5)12-10-14(16)13(2)3/h13H,6-9,11H2,1-5H3

InChI Key

MGCWIFIMCNNWFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C#CC(=O)C(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, which combines an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

    Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,6-dimethyldodec-4-YN-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

6-Methoxy-2,6-dimethyldodec-4-YN-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Methoxy-2,6-dimethyldodec-4-YN-3-one with three related compounds, focusing on molecular structure, substituent effects, and available toxicological data.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
6-Methoxy-2,6-dimethyldodec-4-YN-3-one C₁₅H₂₆O₂ 238.37 Methoxy, methyl, alkyne Ketone, alkyne
1-(1-Methoxycyclohexyl)-4-methylpent-1-yn-3-one C₁₃H₂₀O₂ 208.30 Methoxycyclohexyl, methyl Ketone, alkyne
3-(1-Methoxycyclohexyl)-1-phenylpropynone C₁₆H₁₈O₂ 242.32 Methoxycyclohexyl, phenyl Ketone, alkyne, aromatic ring
6-Methoxy-2,6-dimethylheptan-1-al C₁₀H₁₈O₂ 170.25 Methoxy, methyl Aldehyde
Key Observations:

Chain Length and Branching: The target compound has the longest carbon chain (12 carbons), whereas analogs like 1-(1-Methoxycyclohexyl)-4-methylpent-1-yn-3-one (C₁₃) and 6-Methoxy-2,6-dimethylheptan-1-al (C₁₀) exhibit shorter chains. Longer chains may increase lipophilicity and reduce volatility .

Functional Groups :

  • The aldehyde group in 6-Methoxy-2,6-dimethylheptan-1-al (C₁₀H₁₈O₂) distinguishes it from the ketone-containing compounds. Aldehydes are generally more reactive and prone to oxidation, which may explain its use in fragrance chemistry and associated toxicological studies .

Aromatic vs. Aliphatic Substituents: The phenyl group in 3-(1-Methoxycyclohexyl)-1-phenylpropynone introduces aromaticity, which could enhance UV absorption and π-π stacking interactions, unlike the purely aliphatic target compound .

Table 2: Toxicological Profiles of Selected Compounds

Compound Name Key Assays/Findings References
6-Methoxy-2,6-dimethylheptan-1-al - Negative in vitro micronucleus assay (human lymphocytes)
- Negative in vivo micronucleus assay (mouse)
[1]
6-Methoxy-2,6-dimethyldodec-4-YN-3-one No direct toxicological data available. N/A
Discussion:
  • While the target compound lacks direct toxicological data, its shorter-chain analog, 6-Methoxy-2,6-dimethylheptan-1-al, has undergone rigorous genotoxicity testing.

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